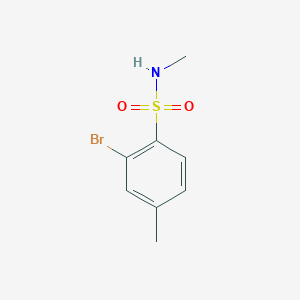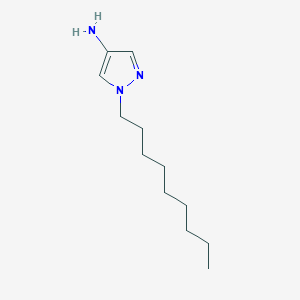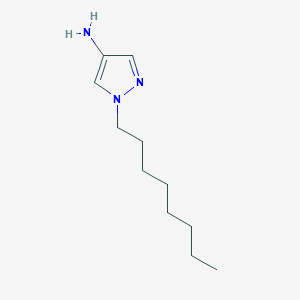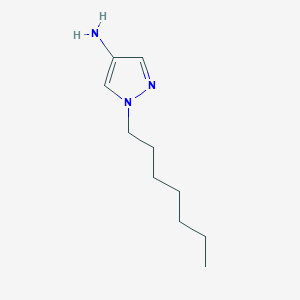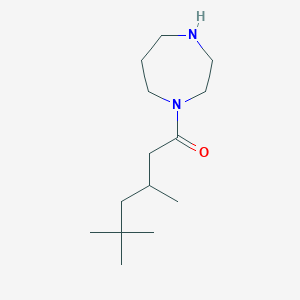
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one, or 1,4-DTH, is a chemical compound that is used in a variety of scientific research applications. It is a colorless liquid with a low solubility in water and a sweet odor. It has been used in the production of pharmaceuticals, as well as in chemical synthesis, and is known for its ability to act as a chemical intermediate in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
1,4-DTH is a useful chemical intermediate in a variety of chemical synthesis reactions. It has been used in the production of pharmaceuticals, and as a reagent in the synthesis of various heterocyclic compounds. It has also been used in the synthesis of a variety of organometallic compounds, and in the production of a variety of dyes and pigments.
Wirkmechanismus
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
Ripasudil is a highly selective and potent ROCK inhibitor . It binds to ROCK, inhibiting its activity, and thereby modulating the functions regulated by this protein . The S configuration at the 2-position on the 1,4-diazepane ring of Ripasudil is what gives the drug its characteristic effect .
Biochemical Pathways
Ripasudil’s action affects intraocular pressure (IOP) by directly acting on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal . This mechanism of action may offer additive effects in the treatment of glaucoma and ocular hypertension when used in combination with agents such as prostaglandin analogues (which increase uveoscleral outflow) and β blockers (which reduce aqueous production) .
Pharmacokinetics
Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours . It is administered topically as an ophthalmic solution .
Result of Action
The molecular and cellular effects of Ripasudil’s action primarily involve the reduction of intraocular pressure (IOP). By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor from the eye, thereby reducing IOP . This can help in the treatment of conditions like glaucoma and ocular hypertension .
Action Environment
The action, efficacy, and stability of Ripasudil can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the effectiveness of Ripasudil can be influenced by the presence of other therapeutic agents. For example, it may offer additive effects when used in combination with other drugs for the treatment of glaucoma and ocular hypertension .
Vorteile Und Einschränkungen Für Laborexperimente
1,4-DTH is useful in laboratory experiments due to its low solubility in water, its low toxicity, and its ability to act as a chemical intermediate in a variety of reactions. However, it is important to note that 1,4-DTH is a flammable liquid, and should be handled with care.
Zukünftige Richtungen
1,4-DTH has a number of potential future applications in scientific research. It could be used in the production of pharmaceuticals, as a reagent in the synthesis of heterocyclic compounds, and as a catalyst in a variety of chemical reactions. Additionally, it could be used in the production of dyes and pigments, and in the synthesis of organometallic compounds. Furthermore, it could be used as a reagent in the synthesis of novel materials, and in the development of new chemical processes.
Synthesemethoden
1,4-DTH can be synthesized by a variety of methods, including the reaction of 1,4-diethyl-3,5,5-trimethylhexan-1-one with aqueous sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the product. The product is then filtered, dried, and collected.
Eigenschaften
IUPAC Name |
1-(1,4-diazepan-1-yl)-3,5,5-trimethylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-12(11-14(2,3)4)10-13(17)16-8-5-6-15-7-9-16/h12,15H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAOAXXILQQRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCNCC1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

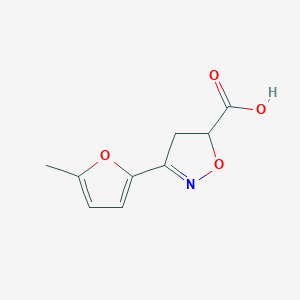
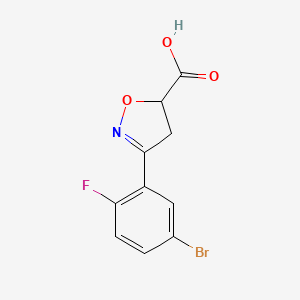
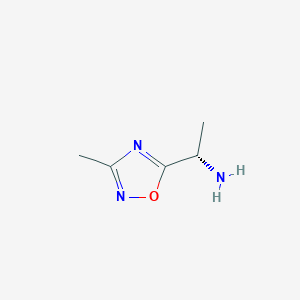
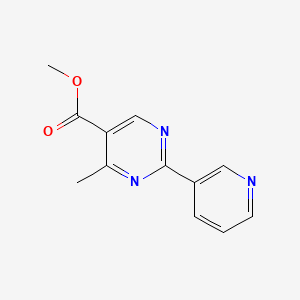




![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)

